molecular formula C7H8ClN3 B13114766 6-Chloro-5-methylnicotinimidamide

6-Chloro-5-methylnicotinimidamide

Cat. No.: B13114766
M. Wt: 169.61 g/mol
InChI Key: ATLIXVYSYSPGKK-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of nicotinamide, where the chlorine atom is substituted at the 6th position and a methyl group at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylnicotinimidamide typically involves the chlorination of 5-methylnicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5-methylnicotinamide is treated with thionyl chloride to introduce the chlorine atom at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylnicotinimidamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the 5th position can be oxidized to form a carboxyl group.

    Reduction: The imidamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 6-azido-5-methylnicotinimidamide or 6-thiocyanato-5-methylnicotinimidamide.

    Oxidation: The major product is 6-chloro-5-carboxynicotinimidamide.

    Reduction: The major product is 6-chloro-5-methylnicotinamidine.

Scientific Research Applications

6-Chloro-5-methylnicotinimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylnicotinimidamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with nicotinic acetylcholine receptors, modulating their activity. The chlorine and methyl groups enhance its binding affinity and specificity towards these receptors. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinamide: Similar structure but lacks the methyl group at the 5th position.

    5-Methylnicotinamide: Similar structure but lacks the chlorine atom at the 6th position.

    6-Chloro-3-methylnicotinimidamide: Similar structure but with the methyl group at the 3rd position instead of the 5th.

Uniqueness

6-Chloro-5-methylnicotinimidamide is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 5th position. This specific substitution pattern enhances its chemical reactivity and binding affinity towards biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

6-chloro-5-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H8ClN3/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3H,1H3,(H3,9,10)

InChI Key

ATLIXVYSYSPGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=N)N

Origin of Product

United States

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